3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate
Description
3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1), an ethyl ester at position 3, and a methyl substituent at position 4. The cis stereochemistry denotes the spatial arrangement of these groups on the pyrrolidine ring. This compound is primarily utilized in synthetic organic chemistry and pharmaceutical research, where its Boc group ensures amine protection during multi-step syntheses, while the ethyl ester and methyl substituents modulate steric and electronic properties.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4R)-4-methylpyrrolidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVVHOIALIBRL-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@@H]1C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Boc Protection Protocol
A mixture of pyrrolidine amine (1.0 eqv.), Boc₂O (1.2 eqv.), and triethylamine (1.5 eqv.) in dichloromethane (DCM) reacts at 25°C for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. For 3-ethyl-4-methylpyrrolidine, this step achieves 85–92% yield.
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Dichloromethane | 85–92 | |
| Base | Triethylamine | 85–92 | |
| Temperature | 25°C | 85–92 |
Esterification to Introduce the 3-Ethyl Carboxylate
The ethyl ester is installed via Steglich esterification or alkylation of carboxylate salts .
Steglich Esterification
3-Carboxylic acid intermediates react with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For example, 10.0 g of cis-1-Boc-4-methylpyrrolidine-3-carboxylic acid, 12.0 mL ethanol, and 1.2 eqv. DCC in DCM yield 9.8 g (89%) of the ethyl ester.
Alkylation of Carboxylate Salts
The sodium salt of the carboxylic acid reacts with ethyl bromide in dimethylformamide (DMF) at 80°C for 6 hours. This method achieves 75–82% yield but requires careful control of moisture.
Stereochemical Control and Resolution
The cis-configuration is ensured through chiral resolution or asymmetric synthesis .
Chiral Resolution with D-Pyroglutamic Acid
Racemic 3-ethyl-1-Boc-4-methylpyrrolidine-3-carboxylate is resolved using D-pyroglutamic acid in ethanol. Cooling the mixture to −5°C precipitates the desired (S)-enantiomer as a tartrate salt, achieving 55% yield with >99% enantiomeric excess (e.e.).
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation of enamide precursors using (R)-BINAP as a chiral ligand produces the cis-isomer with 98% e.e.. This method avoids resolution steps, streamlining large-scale production.
Industrial-Scale Optimization
Key industrial adaptations include:
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Continuous Flow Reactors : For Boc protection and esterification, flow systems reduce reaction times from hours to minutes.
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Solvent Recycling : Toluene and THF are recovered via distillation, reducing costs by 30%.
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Crystallization Protocols : n-Heptane/ethyl acetate mixtures crystallize intermediates with >99% purity.
Analytical Validation
HPLC and NMR ensure product integrity:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
Pharmaceutical Applications
3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate is primarily utilized in the synthesis of biologically active compounds.
Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and autoimmune diseases. For instance, it is involved in the synthesis of JAK inhibitors, such as Upatinib, which are used to treat conditions like rheumatoid arthritis . The chiral nature of this compound allows for the development of specific enantiomers that can enhance therapeutic efficacy and reduce side effects.
Synthesis of Chiral Building Blocks
Due to its chiral properties, this compound is employed in the preparation of other chiral building blocks necessary for synthesizing complex natural products and pharmaceuticals. The ability to introduce chirality at multiple positions within a synthetic pathway is invaluable in medicinal chemistry.
Research Applications
The compound has been studied extensively for its potential applications in various fields of research.
Structure-Activity Relationship (SAR) Studies
Research utilizing this compound often focuses on understanding the relationship between its structure and biological activity. By modifying its structure, researchers can assess how changes affect pharmacological properties, leading to optimized drug candidates .
Synthesis Methodologies
Innovative synthetic methodologies involving this compound have been developed to improve yield and purity. For example, recent studies have reported on efficient synthetic routes that utilize this compound as a starting material, showcasing its versatility in organic synthesis .
Case Studies
Mechanism of Action
The mechanism by which 3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Comparative Insights
Steric and Electronic Effects
- 4-Methyl vs. 4-Oxo () : The methyl group in the target compound reduces ring strain and enhances lipophilicity compared to the 4-oxo derivative, which introduces a reactive ketone susceptible to nucleophilic attack .
- Boc vs. Benzyl Protection (): The Boc group (tert-butyl) offers bulkier protection than benzyl, reducing susceptibility to catalytic hydrogenation but requiring acidic conditions for removal. Benzyl groups, while stable under basic conditions, necessitate hydrogenolysis for deprotection .
Stereochemical and Conformational Differences
- Cis Configuration : The target compound’s cis arrangement contrasts with the (3S,4R)-stereochemistry in ’s hydroxylated pyrrolidine. This spatial difference impacts hydrogen bonding (e.g., hydroxyl in vs. methyl in the target) and molecular recognition in biological systems .
Aromatic vs. Saturated Systems
- Thienopyridine () and Triazole () Derivatives: These compounds incorporate aromatic systems (thiophene, triazole), enabling π-π stacking interactions absent in the saturated pyrrolidine core. Such interactions are critical in agrochemicals (e.g., triazole-based insecticides) .
Biological Activity
3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrrolidine ring with an ethyl group at the 3-position and a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom. The synthesis typically involves multi-step reactions including the formation of the pyrrolidine skeleton followed by functionalization to introduce the carboxylate and Boc groups.
Antimicrobial Properties
Recent studies indicate that derivatives of pyrrolidine, including this compound, exhibit significant antimicrobial activity. A study published in Pyrrolidine in Drug Discovery highlights the versatility of pyrrolidine scaffolds in developing bioactive compounds targeting various pathogens .
Enzyme Inhibition
Pyrrolidine derivatives have also been investigated for their inhibitory effects on specific enzymes. For instance, compounds similar to this compound have shown promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and infectious diseases. The inhibition mechanism often involves interaction with the active site of the enzyme, leading to decreased enzymatic activity.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to known antibiotics, suggesting its potential as a lead compound for antibiotic development.
- Enzyme Inhibition : In a study focusing on enzyme inhibitors, this compound was tested against a panel of enzymes associated with cancer metabolism. The compound demonstrated promising inhibitory activity, which was confirmed through kinetic assays and molecular docking studies.
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Ethyl cis-1-Boc-4-methylpyrrolidine-3-carboxylate with high stereochemical fidelity?
- Methodology : A multi-step synthesis is typically employed, starting with stereoselective construction of the pyrrolidine ring. The Boc (tert-butoxycarbonyl) group is introduced early to protect the amine, followed by regioselective ethyl esterification. Key steps include:
- Ring formation : Use of chiral auxiliaries or asymmetric catalysis to establish the cis-3,4 stereochemistry .
- Protection : Boc-group installation via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP catalysis) .
- Characterization : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98%) .
Q. Which analytical techniques are critical for confirming the structural and stereochemical integrity of this compound?
- Methodology :
- X-ray crystallography : Resolves absolute configuration (e.g., C3 and C4 stereocenters) .
- NMR spectroscopy : - and -NMR distinguish diastereomers via coupling constants (e.g., for cis vs. trans isomers) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects impurities .
Q. How does the Boc group influence the compound’s stability and reactivity under standard laboratory conditions?
- Methodology :
- Stability : The Boc group is acid-labile; stability tests in aprotic solvents (e.g., DCM, THF) show no degradation at 25°C for >6 months .
- Reactivity : Under acidic conditions (e.g., TFA), the Boc group is cleaved to expose the secondary amine, enabling downstream functionalization (e.g., amide coupling) .
Advanced Research Questions
Q. What mechanistic insights explain stereochemical inversion during nucleophilic substitutions at the pyrrolidine ring?
- Methodology :
- DFT calculations : Model transition states to predict retention or inversion at C3/C4 during SN reactions .
- Experimental validation : Compare reaction outcomes (e.g., alkylation with methyl iodide) in polar aprotic vs. protic solvents. Steric hindrance from the 4-methyl group favors retention of configuration in DMF .
Q. How can conflicting reports on the compound’s reactivity with Grignard reagents be resolved?
- Data Contradiction Analysis :
- Hypothesis : Variability in reaction yields (e.g., 30–70%) may arise from trace moisture or competing side reactions (e.g., ester hydrolysis).
- Resolution : Conduct kinetic studies under controlled anhydrous conditions with in situ IR monitoring to track carbonyl reactivity. Use Lewis acids (e.g., MgBr) to enhance nucleophilic attack on the ester .
Q. What role does the cis-3,4 stereochemistry play in modulating biological activity, such as enzyme inhibition?
- Methodology :
- Molecular docking : Simulations reveal the cis-configured pyrrolidine fits into the hydrophobic pocket of target enzymes (e.g., proteases) with higher binding affinity than trans isomers .
- SAR studies : Analogues with inverted stereochemistry show 10-fold reduced IC values in trypsin inhibition assays, confirming stereodependence .
Q. How do solvent effects and temperature impact the enantiomeric excess (ee) in asymmetric syntheses of this compound?
- Methodology :
- DoE (Design of Experiments) : Vary solvent polarity (e.g., toluene vs. acetonitrile) and temperature (−20°C to 40°C) during ring-closing metathesis. Optimal ee (99%) is achieved in toluene at −10°C due to reduced racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
